![molecular formula C13H17NOS B2767688 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide CAS No. 2097863-30-2](/img/structure/B2767688.png)
4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
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Overview
Description
“4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the most common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated from their spectral information . For instance, the IR spectrum can provide information about the presence of certain functional groups. For example, the presence of N–H can be indicated by a band at around 3270 cm−1, and the carbonyl group (C=O) can be indicated by a band at around 1707 cm−1 .Chemical Reactions Analysis
Thiophene derivatives exhibit reactivity due to the presence of enamines and enones. Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, have captured the attention of medicinal chemists due to their potential as biologically active molecules. Researchers explore their use in drug development, aiming to enhance compounds with diverse biological effects .
- Thiophene-based molecules play a crucial role in organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find application as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various sectors .
- The compound’s structure suggests potential therapeutic applications. Researchers explore its antitumor activity and other pharmacological effects .
- Thiophene derivatives contribute to the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity and Therapeutics
Materials Science and Optoelectronics
Synthetic Methodology and Heterocyclization
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Based on the reported biological activities of thiophene derivatives , it can be inferred that this compound may have potential therapeutic effects in various conditions.
Safety and Hazards
As with any chemical compound, safety and hazards associated with thiophene derivatives would depend on their specific structure and properties. It’s important to handle these compounds with care and follow appropriate safety measures. For instance, Rivaroxaban, a thiophene derivative, is classified as Aquatic Chronic 2, indicating potential hazards to the aquatic environment .
Future Directions
Thiophene derivatives continue to attract interest due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the design of novel thiophene derivatives with enhanced biological activity, and further investigation of their mechanisms of action. The development of eco-friendly synthetic strategies is also an important area of research .
properties
IUPAC Name |
4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-3-5-11(6-4-9)14-13(15)12-7-10(2)8-16-12/h7-8,11H,1,3-6H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPIXMRSOVYGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(=C)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide |
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